1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the morpholine ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the methoxyphenyl group.
Amide bond formation: This step involves the reaction of a carboxylic acid derivative with an amine to form the amide bond present in the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the amide bond can yield an amine derivative.
Scientific Research Applications
1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methanesulfonyl-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Triazole analogs: Used in pharmaceuticals and agrochemicals.
Piperazine derivatives: Studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-27-18-5-3-4-17(14-18)19(22-10-12-28-13-11-22)15-21-20(24)16-6-8-23(9-7-16)29(2,25)26/h3-5,14,16,19H,6-13,15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNLHZQWDRKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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